molecular formula C20H19NO5 B2421881 Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-53-5

Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2421881
CAS No.: 847406-53-5
M. Wt: 353.374
InChI Key: HDOZXGPRSIDMGF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate is a complex organic compound with a benzofuran core structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. The benzofuran ring system is a common structural motif in many biologically active natural products and synthetic compounds, making it a significant area of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine . The resulting ethyl 5-nitrobenzofuran-2-carboxylate can then be further modified through various chemical reactions to introduce the m-tolyloxy and acetamido groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a useful probe in studying biological systems and interactions.

    Medicine: Its potential biological activities, such as anti-tumor and anti-viral properties, are of interest in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as anti-tumor or anti-viral activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Ethyl 3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxylate.

    Indole derivatives: Compounds with a similar heterocyclic structure that also exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

ethyl 3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-24-20(23)19-18(15-9-4-5-10-16(15)26-19)21-17(22)12-25-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOZXGPRSIDMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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